Differential Basicity: 2,5-Diaminopyrimidine Exhibits Markedly Lower pKa than the 2,4-Isomer
2,5-Diaminopyrimidine demonstrates a predicted pKa of 4.83±0.10, which is substantially more acidic than the 2,4-diaminopyrimidine isomer (pKa 7.08±0.10) [1]. This difference of approximately 2.25 log units corresponds to a ~180-fold lower basicity, indicating that 2,5-diaminopyrimidine remains predominantly neutral under physiological pH (7.4) whereas 2,4-diaminopyrimidine exists largely in its protonated form.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 4.83 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2,4-Diaminopyrimidine: 7.08 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = -2.25 (2,5- isomer is 180-fold less basic) |
| Conditions | Predicted values using ACD/Labs Percepta; no specified temperature |
Why This Matters
The lower pKa directly impacts solubility, membrane permeability, and hydrogen-bonding interactions in biological systems, making 2,5-diaminopyrimidine the preferred scaffold for designing neutral, cell-permeable kinase inhibitors.
- [1] ChemicalBook. (2024). 2,4-Diaminopyrimidine CAS#: 156-81-0. Retrieved from https://www.chemicalbook.cn/CASDataBase_156-81-0.htm View Source
